

An In-Depth Technical Guide to 2,6-Dichloro-4-iodoaniline

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,6-Dichloro-4-iodoaniline

Cat. No.: B1330391

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Core Data Sheet: 2,6-Dichloro-4-iodoaniline

CAS Number: 697-89-2

This document provides a comprehensive technical overview of **2,6-dichloro-4-iodoaniline**, a halogenated aniline derivative of significant interest in synthetic organic chemistry, particularly as a building block in the development of novel pharmaceutical agents. This guide consolidates its physicochemical properties, spectral data, synthesis protocols, reactivity, and safety information.

Chemical and Physical Properties

2,6-Dichloro-4-iodoaniline is a polysubstituted aromatic amine. The strategic placement of two chlorine atoms and an iodine atom on the aniline scaffold imparts unique reactivity and properties, making it a valuable intermediate in medicinal chemistry.

| Property | Value | Source(s) |
|-------------------|---|---|
| CAS Number | 697-89-2 | [1] [2] |
| Molecular Formula | C ₆ H ₄ Cl ₂ IN | [3] |
| Molecular Weight | 287.91 g/mol | [3] |
| Appearance | Solid | [4] |
| Boiling Point | 294 °C at 760 mmHg | [3] |
| Density | 2.091 g/cm ³ | |
| Solubility | While quantitative data is limited, it is expected to have low solubility in water and higher solubility in organic solvents such as ethanol, methanol, acetone, and ethyl acetate. [5] [6] | |

Synthesis of 2,6-Dichloro-4-iodoaniline

The synthesis of **2,6-dichloro-4-iodoaniline** typically involves the iodination of 2,6-dichloroaniline. This electrophilic aromatic substitution is directed to the para position due to the ortho-directing nature of the amino group and the steric hindrance at the ortho positions already occupied by chlorine atoms.

Experimental Protocol: Iodination of 2,6-Dichloroaniline

This protocol is a representative method for the synthesis of **2,6-dichloro-4-iodoaniline**.

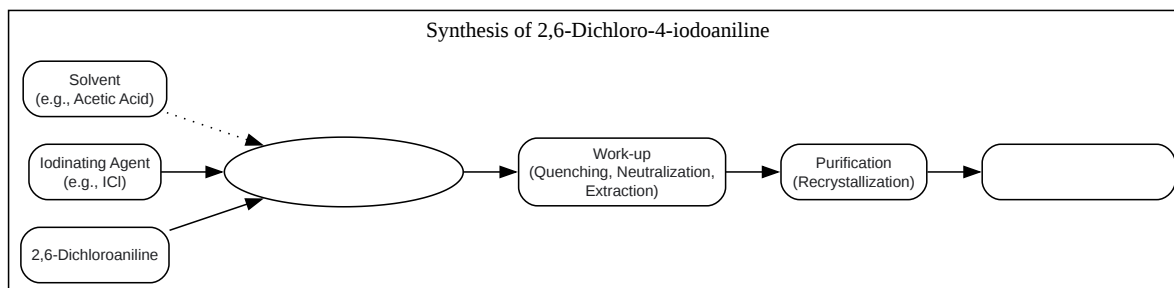
Materials:

- 2,6-dichloroaniline
- Iodine monochloride (ICl) or a mixture of an iodide salt (e.g., KI) and an oxidizing agent (e.g., NaOCl)

- Glacial acetic acid or another suitable solvent
- Sodium thiosulfate solution
- Sodium bicarbonate solution
- Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
- Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

- **Reaction Setup:** In a well-ventilated fume hood, dissolve 2,6-dichloroaniline in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.
- **Iodination:** Cool the solution in an ice bath. Slowly add a solution of iodine monochloride in glacial acetic acid dropwise via the addition funnel, maintaining the temperature below 10 °C.
- **Reaction Monitoring:** After the addition is complete, allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).
- **Work-up:** Once the reaction is complete, pour the mixture into a beaker containing a solution of sodium thiosulfate to quench any unreacted iodine.
- **Neutralization:** Carefully neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
- **Extraction:** Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether).
- **Washing:** Wash the combined organic layers with brine, and then dry over anhydrous sodium sulfate.
- **Purification:** Filter off the drying agent and remove the solvent under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure **2,6-dichloro-4-iodoaniline**.



[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **2,6-dichloro-4-iodoaniline**.

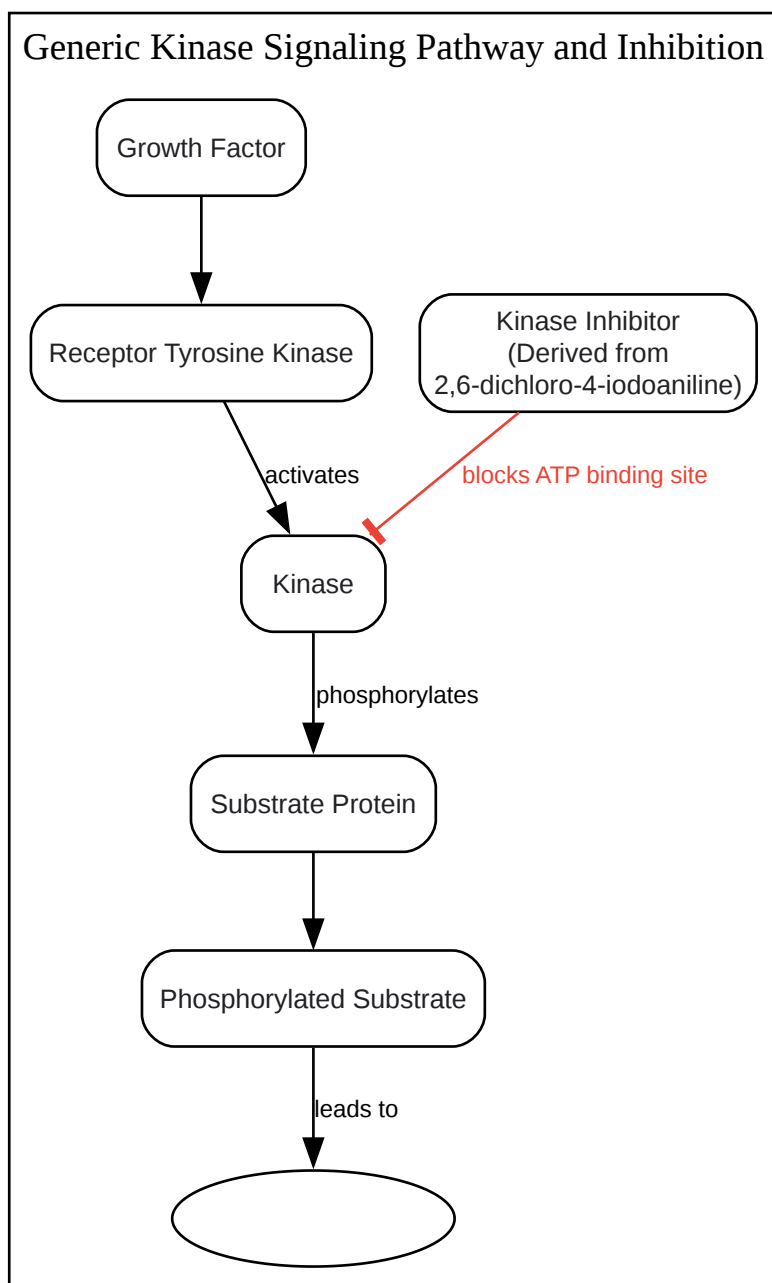
Reactivity and Applications in Drug Development

The chemical reactivity of **2,6-dichloro-4-iodoaniline** is primarily centered around the amino group and the carbon-iodine bond. The amino group can undergo standard reactions such as acylation, alkylation, and diazotization. The carbon-iodine bond is particularly susceptible to participating in various palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This reactivity makes it a valuable building block for introducing a substituted aniline moiety into more complex molecules.

In drug discovery, substituted anilines are common pharmacophores. **2,6-Dichloro-4-iodoaniline** serves as a versatile starting material for the synthesis of kinase inhibitors. The aniline core can act as a hinge-binding motif, while the substituents at the 2, 4, and 6 positions can be modified to achieve desired potency and selectivity. The iodine at the 4-position provides a reactive handle for introducing larger and more complex groups through cross-coupling reactions, which can interact with other regions of the kinase active site.

Conceptual Signaling Pathway and Inhibition

Many kinase inhibitors function by blocking the ATP binding site of the kinase, thereby preventing the phosphorylation of downstream substrate proteins and interrupting the signaling cascade that can lead to cell proliferation in cancer.



[Click to download full resolution via product page](#)

Caption: Inhibition of a generic kinase signaling pathway.

Spectral Data (Predicted and Analogous Compounds)

While a dedicated public database spectrum for **2,6-dichloro-4-iodoaniline** is not readily available, the expected spectral characteristics can be inferred from analogous compounds.

| Technique | Expected Features |
|---------------------------|--|
| ^1H NMR | A singlet for the two equivalent aromatic protons. A broad singlet for the amine protons, with its chemical shift being solvent and concentration-dependent. |
| ^{13}C NMR | Four signals are expected due to the symmetry of the molecule: one for the carbon bearing the amino group, one for the carbon bearing the iodine, one for the two carbons bearing the chlorine atoms, and one for the two remaining aromatic carbons. |
| FTIR (cm^{-1}) | N-H stretching bands for the primary amine (around $3300\text{--}3500\text{ cm}^{-1}$). C-N stretching vibrations. Aromatic C-H and C=C stretching vibrations. C-Cl and C-I stretching vibrations in the fingerprint region. |
| Mass Spec. | A molecular ion peak corresponding to the molecular weight (287.91 g/mol). Isotopic peaks due to the presence of chlorine (^{35}Cl and ^{37}Cl) and iodine. Fragmentation patterns may involve the loss of chlorine, iodine, and the amino group. |

Safety and Handling

2,6-Dichloro-4-iodoaniline should be handled with care in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use.

General Precautions:

- Use in a well-ventilated area or a fume hood.

- Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- Avoid inhalation of dust and contact with skin and eyes.
- Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Hazard Statements (from analogous compounds and general knowledge):

- May be harmful if swallowed, in contact with skin, or if inhaled.
- May cause skin, eye, and respiratory irritation.

First Aid Measures:

- In case of skin contact: Immediately wash with plenty of soap and water.
- In case of eye contact: Rinse cautiously with water for several minutes.
- If inhaled: Move the person to fresh air.
- If swallowed: Seek medical attention.

This guide is intended for informational purposes for research and development professionals. All laboratory work should be conducted by trained individuals in accordance with established safety protocols.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,6-DICHLORO-4-iodoaniline - Safety Data Sheet [chemicalbook.com]
- 2. 2,6-DICHLORO-4-iodoaniline | 697-89-2 [chemicalbook.com]

- 3. CAS 697-89-2 | 2,6-Dichloro-4-iodoaniline - Synblock [synblock.com]
- 4. BJOC - An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals [beilstein-journals.org]
- 5. benchchem.com [benchchem.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 2,6-Dichloro-4-iodoaniline]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1330391#2-6-dichloro-4-iodoaniline-cas-number-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com